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molecular formula C6H3Br2NO2 B1662017 1,3-Dibromo-5-nitrobenzene CAS No. 6311-60-0

1,3-Dibromo-5-nitrobenzene

Cat. No. B1662017
M. Wt: 280.9 g/mol
InChI Key: ZWBHGBWABMAWOV-UHFFFAOYSA-N
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Patent
US08680095B2

Procedure details

NaNO2 (4.1 g, 59.1 mmol) was added portionwise to a solution of 2,6-dibromo-4-nitroaniline (5 g, 3.5 eq) in 20% H2SO4 and AcOEt (each 40 mL) at a rate to keep the internal temperature at 50-55° C. After heating for an additional 10 min, the mixture was cooled, diluted, and extracted with AcOEt. The combined organic layers were dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (cyclohexane/DCM//7/3 then 8/2) to yield expected compound as a white solid (1.94 g, 41% yield).
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[Br:5][C:6]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Br:16])[C:7]=1N>OS(O)(=O)=O.CCOC(C)=O>[Br:5][C:6]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Br:16])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50-55° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating for an additional 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
ADDITION
Type
ADDITION
Details
diluted
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (cyclohexane/DCM//7/3

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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